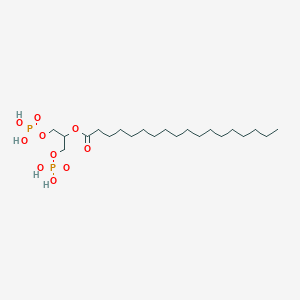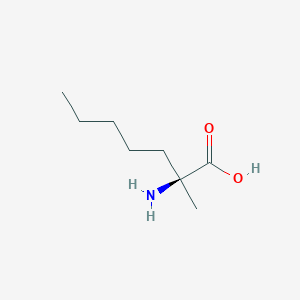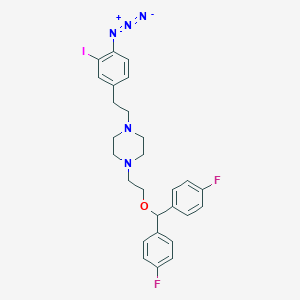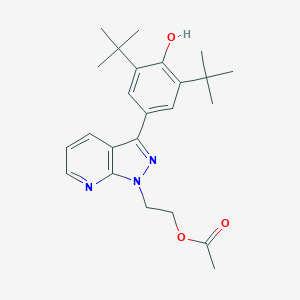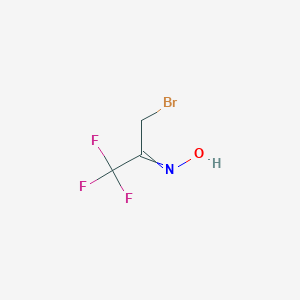![molecular formula C₁₇H₂₇NO₆ B051207 (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 681282-72-4](/img/structure/B51207.png)
(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of adamantane derivatives, such as α-imino derivatives of 1-adamantylacetic and (3-hydroxy-1-adamantyl)acetic acids, involves the preparation of isopropyl esters through hydrogenation of corresponding oximes on Raney nickel, showcasing the chemical versatility of adamantane-based compounds (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015). Similarly, self-acylation methods and the use of trifluoroacetic anhydride have been employed to synthesize 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives, demonstrating the adaptability of adamantyl groups in synthetic chemistry (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).
Molecular Structure Analysis
The adamantane structure imparts a unique three-dimensional framework to its derivatives, influencing their chemical reactivity and physical properties. The adamantyl group, being a highly branched, cage-like structure, contributes to the stability and rigidity of molecules, as evidenced by structural studies of various adamantane derivatives (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).
Chemical Reactions and Properties
Adamantane derivatives participate in a range of chemical reactions, owing to the reactivity of their functional groups. For example, the self-acylation process leading to the formation of bis(adamantyl)acetoacetic acids involves the formation of mixed anhydrides, showcasing the chemical versatility of the adamantyl moiety (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010). Furthermore, the synthesis of α-imino derivatives highlights the capacity for functionalization of the adamantyl scaffold (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015).
Scientific Research Applications
Pyrolysis of Polysaccharides
The pyrolysis of polysaccharides has been studied to understand the chemical mechanisms involved in the formation of small carbon compounds like acetic acid. The study explored the effects of linkage types and inorganic additives on pyrolytic pathways, which could be relevant in the context of chemical reactions involving acetic acid derivatives (Ponder & Richards, 2010).
Organic Acid Vapors and Corrosion
Research on the effects of organic acid vapors, including acetic acid, on the corrosion of metals such as copper, could provide insights into the stability and reactivity of complex organic acids in various environments (Bastidas & La Iglesia, 2007).
Adamantylated Compounds
The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been reviewed, indicating the significance of adamantyl groups in enhancing the efficacy and selectivity of pharmaceuticals. This review could offer a perspective on the role of the adamantyl group in the compound of interest (Shokova & Kovalev, 2013).
properties
IUPAC Name |
(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYESJIBYSDAL-HBMIPKKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3C[C@](C1)(C[C@@](C3)(C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466333 |
Source


|
| Record name | TRI048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
CAS RN |
681282-72-4 |
Source


|
| Record name | TRI048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

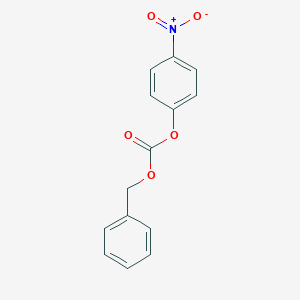
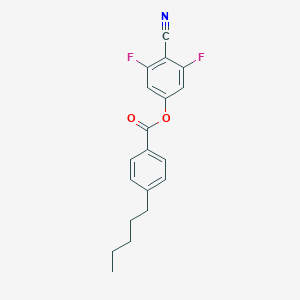
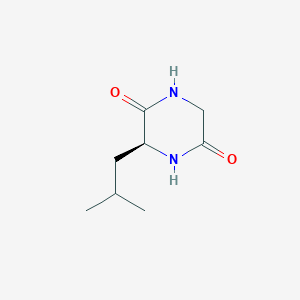
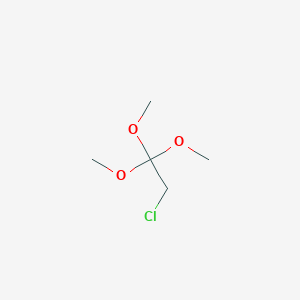
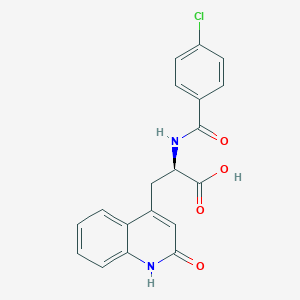
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
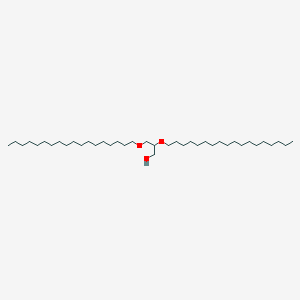
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
